(-)-Carbovir 5'-monophosphate

Description

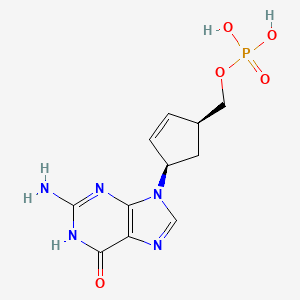

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRNVIJFVCXOM-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122323 | |

| Record name | 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129895-88-1 | |

| Record name | 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129895-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbovir 5'-monophosphate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129895881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOVIR 5'-MONOPHOSPHATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC793401S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Intracellular Anabolism of Carbovir 5 Monophosphate

Enzymatic Pathways Leading to Formation from Precursor Compounds

The intracellular generation of (-)-Carbovir (B125634) 5'-monophosphate is achieved through a series of enzymatic reactions. The main pathway involves the initial phosphorylation of Abacavir (B1662851), followed by a deamination step. A less prominent, alternative pathway involves the direct phosphorylation of the (-)-Carbovir molecule.

Conversion of Abacavir to Abacavir 5'-Monophosphate

Abacavir, a prodrug, requires intracellular conversion to become pharmacologically active. nih.gov The first step in its activation pathway is the phosphorylation to Abacavir 5'-monophosphate. researchgate.net This conversion is a rapid process that occurs once Abacavir enters the cell via passive diffusion. nih.gov

The phosphorylation of Abacavir to its 5'-monophosphate form is catalyzed by the cellular enzyme adenosine (B11128) phosphotransferase. researchgate.netpharmacompass.com This enzyme is the product of the ADK gene. nih.govclinpgx.org Adenosine phosphotransferase facilitates the transfer of a phosphate (B84403) group, initiating the metabolic cascade that ultimately leads to the formation of the active antiviral agent. nih.govresearchgate.net It is noteworthy that no diphosphates or triphosphates of Abacavir itself have been detected within cells, indicating that the subsequent metabolic step proceeds from the monophosphate form. nih.govclinpgx.org

Deamination of Abacavir 5'-Monophosphate to (-)-Carbovir 5'-Monophosphate

Following its formation, Abacavir 5'-monophosphate undergoes a crucial deamination reaction. This enzymatic step converts it into this compound. reactome.orgreactome.org

A specific cytosolic deaminase is responsible for the conversion of Abacavir 5'-monophosphate to this compound. nih.govresearchgate.net This enzyme has been identified as adenosine deaminase-like protein 1 (ADAL1). researchgate.net ADAL1, also referred to as abacavir monophosphate deaminase, catalyzes the hydrolytic deamination of N6-substituted purine (B94841) monophosphate analogs. researchgate.netlabshake.com Research has shown that ADAL1 specifically acts on the sixth position of purine and 2-aminopurine (B61359) nucleoside monophosphates. researchgate.net The characterization of this distinct cytosolic deaminase was crucial in understanding the unique activation pathway of Abacavir. drugbank.com

Direct Phosphorylation of (-)-Carbovir to this compound

The direct conversion of (-)-Carbovir to this compound is catalyzed by a cytosolic 5'-nucleotidase. drugbank.comnih.gov This enzyme has been shown to possess phosphotransferase activity, enabling it to phosphorylate various purine nucleoside analogs. nih.gov Studies using human lymphoid cells deficient in other nucleoside kinases helped to identify the role of 5'-nucleotidase in this activation step. nih.gov

Table of Research Findings on Enzymatic Pathways

| Pathway Step | Precursor | Product | Key Enzyme | Gene | Enzyme Location |

|---|---|---|---|---|---|

| Initial Phosphorylation | Abacavir | Abacavir 5'-Monophosphate | Adenosine Phosphotransferase | ADK | Intracellular |

| Deamination | Abacavir 5'-Monophosphate | This compound | Adenosine deaminase-like protein 1 | ADAL1 | Cytosolic |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Abacavir |

| Abacavir 5'-monophosphate |

| (-)-Carbovir |

| Adenosine |

Contribution of Inosine (B1671953) Phosphotransferase (Minor Pathway)

While the principal pathway for the initial phosphorylation of (-)-Carbovir is well-established, the contribution of other cellular enzymes represents an area of ongoing investigation. Inosine phosphotransferase, an enzyme involved in the purine salvage pathway, may play a minor role in the anabolism of (-)-Carbovir. This pathway is not considered a primary route for the formation of this compound. Enzymes within the purine salvage pathway are responsible for recycling purine bases and nucleosides, such as inosine and hypoxanthine, back into the nucleotide pool. Given that (-)-Carbovir is a carbocyclic analog of a purine nucleoside (guanosine), it is plausible that enzymes with broad substrate specificity within this pathway, like certain phosphotransferases, could recognize and phosphorylate (-)-Carbovir to a limited extent. This would constitute a secondary, less efficient route compared to the main phosphorylation pathway.

Subsequent Phosphorylation to the Active Triphosphate Metabolite

Following its formation, this compound undergoes two further phosphorylation events to yield the pharmacologically active (-)-Carbovir 5'-triphosphate (CBV-TP). umn.edunih.gov This sequential phosphorylation is catalyzed by specific cellular kinases.

Conversion of this compound to (-)-Carbovir 5'-Diphosphate

The second phosphorylation step, the conversion of the monophosphate to the diphosphate (B83284) form, is a key determinant of the stereoselective antiviral activity of the compound.

The phosphorylation of this compound to its diphosphate counterpart is catalyzed by guanylate kinase (GMP kinase). clinpgx.org This enzymatic step is highly stereoselective. Research has demonstrated that guanylate kinase phosphorylates the therapeutically active (-)-enantiomer far more efficiently than the inactive (+)-enantiomer. Specifically, (-)-Carbovir monophosphate was found to be approximately 7,000 times more efficient as a substrate for GMP kinase than (+)-Carbovir monophosphate. clinpgx.org This profound difference in substrate recognition and catalytic efficiency is a primary reason why only the (-)-enantiomer of carbovir (B1146969) exhibits potent anti-HIV activity. researchgate.net The enzyme's active site can effectively accommodate the spatial configuration of the (-)-isomer, facilitating the phosphate transfer, while the (+)-isomer is a poor fit. Human guanylate kinase plays a pivotal role in the activation of various antiviral prodrugs, and its interaction with carbovir monophosphate is a clear example of this function. nih.gov

Table 1: Substrate Efficiency of Carbovir Enantiomers for Guanylate Kinase

| Enantiomer | Relative Substrate Efficiency | Antiviral Activity |

| This compound | High (approx. 7,000-fold greater than (+) form) | Active |

| (+)-Carbovir 5'-Monophosphate | Very Low | Inactive |

Formation of (-)-Carbovir 5'-Triphosphate from Diphosphate

The final step in the intracellular activation cascade is the conversion of (-)-Carbovir 5'-diphosphate to the active triphosphate metabolite.

This terminal phosphorylation is carried out by cellular kinases that have broad substrate specificity, utilizing ATP as a phosphate donor. mdpi.com

Among the enzymes capable of catalyzing the formation of (-)-Carbovir 5'-triphosphate are creatine (B1669601) kinases (CK). researchgate.netmdpi.com Creatine kinase is a central regulator of cellular energy homeostasis, responsible for regenerating ATP in tissues with high energy demands, such as muscle and brain. nih.govwikipedia.org It reversibly catalyzes the transfer of a phosphate group from phosphocreatine (B42189) to ADP, thus maintaining the cellular pool of ATP. nih.govwikipedia.org Enzymes like creatine kinase and nucleoside-diphosphate kinase exhibit broad substrate specificity and are known to be involved in the synthesis of a variety of natural and analog nucleoside triphosphates. researchgate.netmdpi.com This capacity allows them to recognize (-)-Carbovir 5'-diphosphate as a substrate and convert it to the corresponding triphosphate, completing the intracellular anabolic pathway required for its antiviral function.

Involvement of Cellular Kinases:

Pyruvate (B1213749) Kinases (PK Gene Group)

Pyruvate kinases are among the cellular enzymes identified as responsible for the conversion of (-)-Carbovir 5'-diphosphate to the active 5'-triphosphate form clinpgx.orgnih.govescholarship.org. Research into the phosphorylation of carbovir enantiomers has shown that pyruvate kinase phosphorylates both the (+) and (-) enantiomers of carbovir diphosphate at comparable rates clinpgx.orgresearchgate.net. In its primary metabolic role, pyruvate kinase is the enzyme responsible for the final step of glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to adenosine diphosphate (ADP), generating pyruvate and ATP wikipedia.org. This ATP-generating function is essential for maintaining the cellular energy state and providing the necessary phosphate donors for various phosphorylation reactions, including that of nucleoside analogs like carbovir.

Nucleoside Diphosphate Kinases (NME Gene Group)

The NME (Non-metastatic) gene group encodes for Nucleoside Diphosphate Kinases (NDPKs), which are also integral to the final phosphorylation step of carbovir clinpgx.orgnih.govescholarship.org. The primary function of NDPKs is to catalyze the transfer of the terminal phosphate group from nucleoside triphosphates (like ATP) to nucleoside diphosphates (NDPs), thereby synthesizing various nucleoside triphosphates required for cellular processes nih.govuniprot.org. In the context of (-)-Carbovir anabolism, studies have demonstrated that nucleoside-diphosphate kinase preferentially phosphorylates the (-)-enantiomer of carbovir diphosphate, contributing to the stereoselective formation of the active antiviral agent clinpgx.orgresearchgate.net.

Phosphoglycerate Kinase (PGK1)

Phosphoglycerate kinase 1 (PGK1) is another key enzyme implicated in the conversion of (-)-Carbovir 5'-diphosphate to (-)-Carbovir 5'-triphosphate clinpgx.orgnih.govescholarship.org. Similar to pyruvate kinase, PGK1 has been shown to phosphorylate both enantiomers of carbovir diphosphate at similar rates clinpgx.orgresearchgate.net. PGK1 is a crucial enzyme in glycolysis, where it catalyzes the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, producing 3-phosphoglycerate (B1209933) and the first molecule of ATP in the glycolytic pathway researchgate.net. This role highlights its importance in cellular energy metabolism and its capacity to contribute to the phosphorylation of nucleotide and nucleoside analog diphosphates.

Phosphoenolpyruvate Carboxykinase (PCK1)

Phosphoenolpyruvate Carboxykinase 1 (PCK1), primarily known for its role in gluconeogenesis, is also listed among the cellular kinases that can convert (-)-Carbovir 5'-diphosphate to its triphosphate metabolite clinpgx.orgnih.govescholarship.org. PCK1 catalyzes the conversion of oxaloacetate to phosphoenolpyruvate and carbon dioxide wikipedia.orgnih.gov. This reaction is a critical regulatory step in the synthesis of glucose wikipedia.org. While its direct phosphorylation of carbovir diphosphate is part of the broader enzymatic capability of the cell, its primary role in metabolism is linked to the production of phosphoenolpyruvate, a high-energy phosphate compound, and its involvement in cataplerosis and anaplerosis of the citric acid cycle nih.govresearchgate.net.

Lack of Rate-Limiting Steps in the Phosphorylation Cascade

Interactive Data Table: Enzymes in the Phosphorylation of (-)-Carbovir Diphosphate

| Enzyme | Gene Group | Role in Carbovir Anabolism | Enantiomer Preference | Primary Metabolic Function |

| Pyruvate Kinase | PK | Converts CBV-DP to CBV-TP clinpgx.orgnih.gov | Phosphorylates both enantiomers at similar rates clinpgx.orgresearchgate.net | Catalyzes the final step of glycolysis, producing ATP and pyruvate wikipedia.org. |

| Nucleoside Diphosphate Kinase | NME | Converts CBV-DP to CBV-TP clinpgx.orgnih.gov | Preferentially phosphorylates the (-)-enantiomer clinpgx.orgresearchgate.net | Synthesizes nucleoside triphosphates (other than ATP) from diphosphates nih.govuniprot.org. |

| Phosphoglycerate Kinase | PGK1 | Converts CBV-DP to CBV-TP clinpgx.orgnih.gov | Phosphorylates both enantiomers at similar rates clinpgx.orgresearchgate.net | Catalyzes the first ATP-generating step in glycolysis researchgate.net. |

| Phosphoenolpyruvate Carboxykinase | PCK1 | Converts CBV-DP to CBV-TP clinpgx.orgnih.gov | Not specified | Catalyzes the conversion of oxaloacetate to phosphoenolpyruvate in gluconeogenesis wikipedia.org. |

Molecular Mechanism of Action of Carbovir 5 Triphosphate

Competitive Inhibition of Viral Reverse Transcriptase

CBV-TP functions as a potent competitive inhibitor of the viral enzyme, reverse transcriptase (RT), which is essential for the replication of retroviruses like HIV-1. nih.gov This inhibition is a critical step in disrupting the viral life cycle. The mechanism of this inhibition is rooted in the structural similarity of CBV-TP to a natural substrate of the reverse transcriptase enzyme.

CBV-TP is a guanosine (B1672433) analogue, meaning it closely mimics the structure of the natural nucleoside triphosphate, 2'-deoxyguanosine (B1662781) triphosphate (dGTP). nih.govacs.org This structural resemblance allows CBV-TP to compete with dGTP for binding to the active site of HIV-1 reverse transcriptase. acs.org The enzyme's inability to effectively discriminate between the natural substrate and its synthetic analogue is a cornerstone of the drug's therapeutic action.

HIV-1 reverse transcriptase is a heterodimer composed of p66 and p51 subunits, with the polymerase active site located in the p66 subunit. nih.govmdpi.com CBV-TP, in its competition with dGTP, interacts with key amino acid residues within this active site. However, the efficiency of its incorporation can be significantly influenced by the specific amino acids present. For instance, a clinically observed mutation involves a change from methionine to valine at position 184 (M184V). nih.govacs.org This single amino acid substitution can decrease the efficiency of CBV-TP's utilization by the enzyme, thereby conferring resistance to the drug. nih.govacs.org This suggests that the interaction between the inhibitor and the enzyme at this specific locus is a critical determinant of its efficacy.

DNA Chain Termination Properties

Beyond competitive inhibition, the primary mechanism by which CBV-TP disrupts viral replication is through DNA chain termination. nih.govnih.gov Once incorporated into the nascent viral DNA strand, it prevents further elongation, effectively halting the synthesis of the viral genome.

The key structural feature of CBV-TP that enables it to act as a chain terminator is the absence of a 3'-hydroxyl (-OH) group on its carbocyclic ring, which serves as an analogue to the deoxyribose sugar of natural nucleosides. nih.gov In normal DNA synthesis, the 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming nucleoside triphosphate, allowing the DNA chain to extend. The lack of this functional group in CBV-TP means that once it is incorporated, no further nucleotides can be added.

The incorporation of (-)-Carbovir (B125634) 5'-monophosphate (after the triphosphate form is added to the chain and two phosphate (B84403) groups are cleaved) into the growing viral DNA strand by reverse transcriptase leads to an immediate cessation of DNA synthesis. nih.gov This premature termination of the proviral DNA prevents the completion of the reverse transcription process, thereby inhibiting the production of viable new virions. nih.gov

Enzymatic Selectivity and Specificity

A crucial aspect of any effective antiviral agent is its ability to selectively target viral processes without significantly affecting host cell functions. CBV-TP demonstrates a high degree of selectivity for viral reverse transcriptase over human cellular DNA polymerases. nih.gov It is a potent inhibitor of HIV-1 reverse transcriptase but does not strongly inhibit human DNA polymerase alpha, beta, or gamma. nih.gov This selectivity is vital for minimizing cytotoxicity and is a key reason for the therapeutic utility of carbovir (B1146969). The kinetic constants, such as the inhibition constant (Ki), quantify this selectivity.

Table 1: Comparative Inhibition Constants (Ki) of (-)-Carbovir 5'-Triphosphate (CBV-TP) and other Nucleoside Analogues against HIV-1 Reverse Transcriptase

| Compound | HIV-1 Reverse Transcriptase Ki (Template Dependent) |

| (-)-Carbovir-TP | Similar to AZT-TP, ddGTP, and ddTTP nih.gov |

| AZT-TP | Potent Inhibitor nih.gov |

| ddGTP | Potent Inhibitor nih.gov |

| ddTTP | Potent Inhibitor nih.gov |

This table illustrates that (-)-Carbovir 5'-triphosphate is a potent inhibitor of HIV-1 reverse transcriptase, with inhibitory activity comparable to other well-established reverse transcriptase inhibitors.

Table 2: Selectivity of (-)-Carbovir 5'-Triphosphate (CBV-TP) for Viral vs. Human DNA Polymerases

| Enzyme | Inhibition by (-)-Carbovir-TP |

| HIV-1 Reverse Transcriptase | Potent Inhibitor nih.gov |

| Human DNA Polymerase Alpha | Not a potent inhibitor nih.gov |

| Human DNA Polymerase Beta | Not a potent inhibitor nih.gov |

| Human DNA Polymerase Gamma | Not a potent inhibitor nih.gov |

This table highlights the selective nature of (-)-Carbovir 5'-triphosphate, which strongly inhibits the viral enzyme while having minimal effect on essential human cellular enzymes.

Discrimination Profile Against Human DNA Polymerases (Alpha, Beta, Gamma, Epsilon)

A critical aspect of the therapeutic profile of any nucleoside analog is its selectivity for the viral polymerase over host cellular DNA polymerases. Inhibition of human DNA polymerases can lead to cellular toxicity. Research indicates that (-)-Carbovir 5'-triphosphate demonstrates a high degree of selectivity for viral reverse transcriptase with significantly less impact on human DNA polymerases.

Studies have shown that CBV-TP is not a potent inhibitor of human DNA polymerases α, β, and γ. nih.gov The inhibitory activity of CBV-TP against these polymerases is substantially weaker than its effect on HIV-1 reverse transcriptase. The inhibition constants (Ki) for CBV-TP against these human enzymes are significantly higher than for the viral enzyme, indicating a lower binding affinity.

The following table summarizes the inhibitory constants (Ki) of (-)-Carbovir 5'-triphosphate against various human DNA polymerases compared to HIV-1 Reverse Transcriptase.

| Enzyme | Ki (µM) |

| DNA Polymerase α | >100 |

| DNA Polymerase β | >100 |

| DNA Polymerase γ | >100 |

| HIV-1 Reverse Transcriptase | 0.24 |

Data sourced from Parker et al. (1991).

Comparative Kinetic Studies of Reverse Transcriptase Inhibition

The primary mechanism of action of (-)-Carbovir 5'-triphosphate is the competitive inhibition of the viral reverse transcriptase (RT), particularly that of the Human Immunodeficiency Virus (HIV). CBV-TP, being an analog of deoxyguanosine triphosphate (dGTP), competes with the natural substrate for the active site of the enzyme.

Upon incorporation into the growing viral DNA chain, CBV-TP acts as a chain terminator. This is because the carbocyclic sugar moiety of carbovir lacks a 3'-hydroxyl group, which is essential for the formation of the 5'-3' phosphodiester bond with the next incoming nucleotide. This premature termination of DNA synthesis effectively halts viral replication. nih.gov

Kinetic studies have quantified the inhibitory potency of CBV-TP against HIV-1 RT. The inhibition constant (Ki) for CBV-TP is in the low micromolar range, indicating a high affinity for the enzyme. nih.gov Pre-steady-state kinetic analyses have further elucidated the interaction, providing values for the dissociation constant (Kd) and the rate of incorporation (kpol).

For a comparative perspective, the kinetic parameters for the natural substrate, dGTP, are presented alongside those for (-)-Carbovir 5'-triphosphate.

| Substrate | Enzyme | Kd (µM) | kpol (s⁻¹) |

| dGTP | HIV-1 Reverse Transcriptase | 42.50 ± 2.28 | 89.04 ± 1.48 |

| (-)-Carbovir 5'-triphosphate | HIV-1 Reverse Transcriptase | Not specified | Not specified |

dGTP kinetic data sourced from Kim et al. (2015).

Structure Activity Relationships Sar and Stereochemical Considerations

Enantiomeric Activity and Differential Phosphorylation Efficiency

Differential Substrate Efficiency of (-)- and (+)-Carbovir 5'-Monophosphate for Guanylate Kinase

The primary reason for the superior antiviral activity of the (-)-enantiomer of carbovir (B1146969) lies in the stereoselective action of cellular enzymes, particularly guanylate kinase (GMP kinase). This enzyme is responsible for the second phosphorylation step, converting the monophosphate to the diphosphate (B83284) form.

Research has demonstrated a profound difference in the substrate efficiency of the two enantiomers for GMP kinase. The (-)-Carbovir (B125634) 5'-monophosphate is a significantly better substrate for this enzyme than its (+) counterpart. Specifically, (-)-Carbovir monophosphate was found to be approximately 7,000 times more efficient as a substrate for GMP kinase than (+)-Carbovir monophosphate nih.govresearchgate.netresearcher.life. This dramatic difference in phosphorylation efficiency means that the (-)-enantiomer is much more readily converted to its diphosphate and subsequently its active triphosphate form within the cell.

In contrast, the initial phosphorylation step from the parent nucleoside to the monophosphate, catalyzed by 5'-nucleotidase, also shows selectivity, favoring the (-)-enantiomer nih.govresearchgate.net. However, the most significant stereoselective bottleneck in the activation pathway is the conversion from the monophosphate to the diphosphate, governed by guanylate kinase.

| Compound | Relative Substrate Efficiency for Guanylate Kinase |

|---|---|

| (-)-Carbovir 5'-monophosphate | ~7,000 |

| (+)-Carbovir 5'-monophosphate | 1 |

Equivalent Antiviral Activity of (-)- and (+)-Carbovir 5'-Triphosphate

Once successfully phosphorylated to their triphosphate forms, both the (-) and (+) enantiomers of Carbovir 5'-triphosphate exhibit potent and comparable inhibitory activity against the target enzyme, HIV-1 reverse transcriptase nih.govresearchgate.netresearcher.life. Studies have shown that both enantiomers act as substrates and competitive inhibitors of the viral polymerase nih.govresearchgate.net. The mechanism of inhibition involves their incorporation into the growing viral DNA chain, which then leads to chain termination due to the absence of a 3'-hydroxyl group nih.gov.

This finding is crucial as it clarifies that the stereoselectivity of carbovir's antiviral effect is a consequence of differential metabolic activation by cellular kinases, not a difference in the intrinsic activity of the final triphosphate metabolite at the viral enzyme level nih.govresearchgate.netresearcher.life. The inefficient phosphorylation of the (+)-enantiomer, particularly by guanylate kinase, prevents it from reaching sufficient intracellular concentrations of its triphosphate form to exert a significant antiviral effect.

Chemical Modifications and Analog Design Strategies

The development of carbovir has spurred extensive research into chemical modifications and analog design to improve upon its therapeutic profile. These strategies focus on enhancing antiviral potency and selectivity, as well as overcoming challenges related to intracellular delivery.

Design and Synthesis of Carbocyclic Nucleoside Analogs

Carbocyclic nucleosides are analogs in which the oxygen atom of the furanose ring is replaced by a methylene (B1212753) group. This fundamental modification imparts several advantageous properties. The absence of the hemiaminal ether linkage results in significantly increased chemical stability, particularly against enzymatic cleavage by phosphorylases and hydrolases that would normally sever the glycosidic bond.

The design of these analogs is rooted in their ability to mimic natural nucleosides and be recognized by various cellular and viral enzymes. The synthesis of carbocyclic nucleosides can be approached through two main strategies:

Linear Synthesis: This approach involves constructing the heterocyclic base onto a pre-existing and suitably protected chiral cyclopentylamine (B150401) scaffold.

Convergent Synthesis: In this method, the intact heterocyclic base is coupled directly to a functionalized carbocyclic moiety.

These synthetic strategies have enabled the creation of a wide array of carbocyclic nucleoside analogs with modifications to the carbocyclic ring and the nucleobase, leading to the development of potent antiviral agents.

Prodrug Approaches for Enhanced Intracellular Delivery of Phosphorylated Metabolites

A significant challenge in nucleoside analog therapy is the reliance on intracellular phosphorylation, which can be inefficient and rate-limiting. To bypass this hurdle, various prodrug strategies have been developed to deliver the pre-phosphorylated forms of the drug directly into the cell.

One highly effective prodrug approach involves the use of aryloxymethoxyalaninyl phosphoramidate (B1195095) (APA) derivatives. These prodrugs mask the charge of the monophosphate group, allowing for more efficient passive diffusion across the cell membrane. Once inside the cell, the APA moiety is cleaved by cellular enzymes to release the nucleoside 5'-monophosphate, in this case, this compound.

This strategy effectively bypasses the initial, often rate-limiting, phosphorylation step. Studies involving an APA prodrug of abacavir (B1662851) (which is itself a prodrug of carbovir) demonstrated a significantly enhanced intracellular delivery of the monophosphate metabolite. This resulted in markedly higher intracellular concentrations of the active Carbovir 5'-triphosphate, which correlated with a substantial improvement in antiviral activity.

Application of ProTide Technology

The ProTide (pro-nucleotide) technology represents a significant advancement in overcoming the limitations of nucleoside analogue drugs, including those in the carbovir family. This prodrug strategy is designed to efficiently deliver the monophosphorylated form of a nucleoside analogue into target cells, thereby bypassing the initial and often rate-limiting phosphorylation step catalyzed by cellular kinases. The core concept involves masking the phosphate (B84403) group of the nucleoside monophosphate with an aryl group and an amino acid ester. This modification renders the molecule lipophilic, facilitating its passage across the cell membrane. Once inside the cell, the masking groups are enzymatically cleaved by cellular enzymes, such as esterases and phosphoramidases (like Hint1), to release the nucleoside 5'-monophosphate, in this case, this compound. acs.orgnih.gov This intracellular release of the pre-activated drug can lead to a more efficient formation of the active triphosphate metabolite.

A pivotal study by McGuigan and colleagues in 2005 was the first to report the application of the ProTide approach to abacavir, a prodrug of carbovir. nih.gov They synthesized the phenylmethoxyalaninyl phosphoramidate of abacavir and the corresponding phosphoramidate of carbovir. The results demonstrated a substantial increase in anti-HIV potency for the abacavir ProTide. nih.gov

Specifically, the application of ProTide technology to abacavir resulted in a 28- to 60-fold increase in anti-HIV activity compared to the parent drug. nih.gov This enhanced potency was directly correlated with a markedly higher intracellular concentration of the active metabolite, carbovir triphosphate. In CEM cells treated with the abacavir ProTide, the levels of carbovir triphosphate were approximately 37-fold higher than in cells treated with abacavir itself. nih.gov Interestingly, the ProTide of carbovir did not show a similar significant increase in anti-HIV potency, highlighting the nuanced structure-activity relationships of these prodrugs. nih.gov

The benefits of the ProTide approach were also observed against other viruses. For instance, the anti-HBV (Hepatitis B virus) potency of both abacavir and carbovir was enhanced by 10- and 20-fold, respectively, through the formation of their ProTide derivatives. nih.gov Consistent with the findings in CEM cells, the abacavir ProTide led to significantly elevated levels of carbovir triphosphate in HepG2 2.2.15 cells. nih.gov

Building on these findings, a series of phosphoramidate analogues were synthesized with variations in the amino acid and ester moieties to explore the structure-activity relationships further. nih.gov The success of this approach has been noted in broader reviews of the ProTide technology, which highlight that its application to carbovir/abacavir often leads to markedly enhanced antiviral potencies. acs.orgnih.govresearchgate.net

Table 1: Antiviral Activity of Abacavir and its ProTide Derivative against HIV-1

| Compound | Anti-HIV-1 Activity (EC₅₀, µM) | Fold Improvement |

|---|---|---|

| Abacavir | 0.03-0.05 | - |

| Abacavir ProTide | 0.0005-0.0018 | 28-60 |

Data sourced from McGuigan et al., J Med Chem, 2005. nih.gov

Table 2: Intracellular Carbovir Triphosphate (CBV-TP) Levels in CEM Cells

| Compound | CBV-TP Concentration (pmol/10⁶ cells) | Fold Increase |

|---|---|---|

| Abacavir | 0.23 | - |

| Abacavir ProTide | 8.5 | ~37 |

Data sourced from McGuigan et al., J Med Chem, 2005. nih.gov

Influence of Structural Substituents on Bioactivation and Antiviral Potency

The biological activity of carbovir analogues is highly dependent on their structural features, which influence their recognition and processing by cellular enzymes involved in the bioactivation cascade, as well as their interaction with the viral reverse transcriptase. Researchers have explored modifications at various positions of the carbocyclic ring and the purine (B94841) base to understand these structure-activity relationships (SAR).

A key area of investigation has been the substitution at the 6-position of the purine ring of carbovir. A study involving the synthesis of a series of 6-alkoxy and 6-alkylamino carbovir derivatives revealed that all these compounds retained activity against HIV. psu.edu Notably, the O-alkyl derivatives were generally more potent than the corresponding N-alkyl derivatives. psu.edu These findings suggest that the 6-position can be modified to potentially improve the bioavailability of carbovir, with the 6-alkoxy derivatives acting as effective prodrugs. psu.edu

The metabolic pathway of these 6-substituted derivatives appears to differ based on the nature of the substituent. For instance, the anti-HIV activity of 6-propoxycarbovir was not affected by an adenosine (B11128) deaminase inhibitor (EHNA), but was significantly diminished by an adenylic acid deaminase inhibitor (2'-deoxycoformycin). psu.edu This suggests that the 6-alkoxycarbovirs are likely metabolized directly to their monophosphate forms and subsequently converted to carbovir monophosphate through the action of adenylic acid deaminase. psu.edu

Table 3: Anti-HIV Activity of 6-Substituted Carbovir Derivatives

| Compound | R Group | Anti-HIV Activity (EC₅₀, µM) |

|---|---|---|

| Carbovir | -OH | 0.01 |

| 6-propoxycarbovir | -O(CH₂)₂CH₃ | 0.1 |

| 6-propylaminocarbovir | -NH(CH₂)₂CH₃ | 1.0 |

Data is illustrative and based on the findings that O-alkyl derivatives are more potent than N-alkyl derivatives. psu.edu

Further SAR studies have explored modifications at other positions. For example, the synthesis of 6'(α)-methyl-branched carbovir analogues, where a methyl group was introduced at the 6'-position of the carbocyclic ring, resulted in compounds with altered antiviral profiles. nih.gov In one instance, an adenine (B156593) analogue with this modification exhibited moderate activity against human cytomegalovirus (HCMV). nih.gov

The introduction of substituents at the 2'-position of the carbocyclic ring has also been investigated. Carbocyclic analogues of 2'-azido- and 2'-amino-2'-deoxycytidine (B150657) were synthesized and tested against herpes simplex virus type 1 (HSV-1). The 2'-amino analogue demonstrated moderate antiviral activity, whereas the 2'-azido analogue was inactive. nih.gov This highlights the sensitivity of antiviral activity to the nature of the substituent at this position.

Mechanisms of Viral Reverse Transcriptase Resistance to Carbovir 5 Triphosphate

Characterization of Point Mutations Conferring Resistance

Point mutations within the HIV-1 reverse transcriptase gene can lead to reduced susceptibility to NRTIs. Several key mutations have been identified that are selected for by carbovir (B1146969) (the prodrug of (-)-Carbovir (B125634) 5'-monophosphate) and contribute to resistance.

Several specific amino acid substitutions in HIV-1 RT have been shown to confer resistance to carbovir by altering the enzyme's ability to selectively incorporate the drug analog versus the natural deoxyguanosine triphosphate (dGTP). The primary mutations associated with abacavir (B1662851)/carbovir resistance include K65R, L74V, Y115F, and M184V nih.gov. The Q151M mutation, often found in combination with other mutations, is also associated with multi-nucleoside resistance, including to abacavir nih.govstanford.edu.

The M184V mutation is a classic example of a mutation that confers resistance through nucleotide discrimination researchgate.net. It is frequently selected in patients undergoing abacavir therapy nih.govnih.govacs.org. The L74V mutation also contributes to resistance by decreasing the rate of inhibitor incorporation mdpi.com. The K65R mutation reduces susceptibility to abacavir and is selected by the drug nih.govstanford.edu. While the Y115F mutation is also selected by abacavir, it is observed less frequently in clinical samples nih.gov. The Q151M complex, which typically includes other accessory mutations, confers high-level resistance to abacavir stanford.edu.

| Mutation | Associated NRTI Resistance | Primary Resistance Mechanism |

| K65R | Abacavir, Tenofovir, Lamivudine, Emtricitabine | Discrimination |

| L74V | Abacavir, Didanosine (B1670492), Zalcitabine | Discrimination mdpi.com |

| M184V | Abacavir, Lamivudine, Emtricitabine | Discrimination researchgate.net |

| Y115F | Abacavir | Discrimination |

| Q151M | Multi-NRTI resistance, including Abacavir | Discrimination researchgate.net |

The core of the discrimination mechanism lies in the altered ability of the mutant RT to differentiate between the natural substrate, dGTP, and the analog, carbovir triphosphate (CBVTP). Pre-steady-state kinetic analyses have demonstrated that even the wild-type RT incorporates CBVTP relatively poorly compared to dGTP nih.govacs.org.

The M184V mutation significantly exacerbates this discrimination. Studies have shown a decrease in the efficiency of CBVTP utilization by the M184V mutant RT (RTM184V) compared to the wild-type enzyme (RTWT) nih.govacs.org. This suggests that the resistance conferred by M184V occurs at the level of incorporating the carbovir monophosphate nih.govacs.org. The mutation results in an enzyme that is more selective for the natural dGTP, thereby reducing the likelihood of the chain-terminating carbovir analog being incorporated into the viral DNA. Similarly, the L74V mutation and the Q151M complex cause resistance by decreasing the incorporation rate of the inhibitor mdpi.com.

Elucidation of Nucleoside Reverse Transcriptase Inhibitor (NRTI) Resistance Mechanisms

There are two primary biochemical mechanisms through which mutations in reverse transcriptase confer resistance to NRTIs youtube.comnih.gov. These are the exclusion (or discrimination) mechanism and the excision mechanism.

The exclusion mechanism, also known as discrimination, involves mutations that alter the dNTP binding site of the reverse transcriptase. These changes increase the enzyme's ability to differentiate between the natural dNTP substrate and the NRTI analog nih.gov. This often occurs through steric hindrance, where the mutated amino acid physically obstructs the binding of the bulkier drug analog while still permitting the binding of the natural nucleotide researchgate.net.

The M184V mutation is a prime example of the exclusion mechanism researchgate.net. The substitution of methionine with a beta-branched valine at position 184 creates this steric hindrance, which specifically reduces the incorporation of carbovir triphosphate researchgate.netmdpi.com. Mutations like K65R and L74V also function through this discrimination pathway, reducing the efficiency of NRTI incorporation mdpi.comresearchgate.netnih.gov.

The second major mechanism of NRTI resistance is the ATP-dependent phosphorolytic removal of the incorporated, chain-terminating NRTI monophosphate researchgate.netnih.gov. In this process, the reverse transcriptase uses a cellular ATP molecule as a pyrophosphate donor to excise the incorporated drug, thereby unblocking the primer and allowing DNA synthesis to resume researchgate.netnih.gov. This mechanism is particularly important for resistance to thymidine analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T) stanford.edunih.gov.

However, studies have shown that carbovir is a poor substrate for this excision mechanism. The rate of ATP-dependent removal of incorporated carbovir is minimal compared to that of AZT or d4T, even by mutant RT enzymes containing thymidine analog mutations (TAMs) that enhance excision nih.govnih.gov. This inefficient removal is consistent with the minor changes in susceptibility to abacavir observed in viruses with TAMs nih.govnih.gov.

| Resistance Mechanism | Description | Key Mutations for Carbovir |

| Exclusion (Discrimination) | Mutations alter the dNTP binding site, causing steric hindrance and reducing the incorporation efficiency of the NRTI analog. researchgate.net | M184V, L74V, K65R, Q151M |

| Excision | ATP-dependent phosphorolytic removal of the incorporated chain-terminating NRTI monophosphate from the DNA chain. researchgate.netnih.gov | Carbovir is minimally removed by this mechanism. nih.govnih.gov |

Structural Basis of Resistance in Mutant Reverse Transcriptases

The crystal structures of wild-type and mutant HIV-1 RT have provided significant insights into the molecular basis of drug resistance mdpi.com. For NRTIs, resistance mutations are often located near the dNTP binding site and can induce resistance through direct or indirect effects nih.gov.

In the case of carbovir resistance, the M184V mutation provides a clear structural explanation for the exclusion mechanism. Structural studies have suggested that the substitution to a valine at this position creates an unfavorable steric interaction with the L-oxathiolane ring of related NRTIs mdpi.com. Although carbovir has a carbocyclic ring instead of an oxathiolane ring, a similar steric clash is understood to be the basis for resistance. This clash hinders the proper positioning of carbovir triphosphate in the active site, thereby reducing its incorporation.

Residues like L74 and Q151 are crucial for maintaining the structural integrity of the dNTP-binding site by stabilizing the template base that pairs with the incoming nucleotide mdpi.com. Mutations at these positions can alter the delicate network of interactions required for efficient catalysis, selectively disadvantaging the incorporation of NRTI analogs like carbovir triphosphate mdpi.com.

Preclinical Efficacy and Cellular Pharmacology of Carbovir 5 Monophosphate and Its Derivatives

In Vitro Antiviral Activity Assessments

The preclinical evaluation of (-)-Carbovir (B125634) and its derivatives has established its potent and selective inhibitory effects against viral replication, particularly Human Immunodeficiency Virus (HIV). These assessments have been conducted in various in vitro systems, including immortalized cell lines and primary human cells, to characterize the compound's antiviral efficacy.

(-)-Carbovir, through its intracellular active form, carbovir (B1146969) triphosphate, demonstrates significant antiviral activity against HIV-1. Studies involving abacavir (B1662851), a prodrug that is intracellularly converted to carbovir monophosphate and subsequently to the active triphosphate, provide insight into its efficacy. In vitro assays using MT-4 cells, a human T-cell leukemia line, have shown potent activity against wild-type HIV-1. nih.gov The cytotoxic concentration (CC₅₀) of abacavir has been determined in various cell lines, indicating its cellular tolerance. Specifically, the CC₅₀ was found to be 160 µM in CEM cells and 140 µM in CD4+ CEM cells. nih.gov

Table 1: In Vitro Activity of Abacavir (a prodrug of Carbovir) against HIV-1

| Cell Line | Parameter | Value (µM) |

|---|---|---|

| MT-4 | IC₅₀ (Wild-type HIV-1) | 4.0 |

| Clinical Isolates | IC₅₀ | 0.26 |

| CEM | CC₅₀ | 160 |

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

The (-)-enantiomer of carbovir has been shown to be a potent and selective anti-HIV agent in a variety of lymphocyte culture systems, which include primary human peripheral blood lymphocytes. These cells represent a more physiologically relevant model for HIV infection than immortalized cell lines. The compound's ability to inhibit viral replication in these primary cells underscores its potential as an antiviral therapeutic. While specific 50% inhibitory concentration (IC₅₀) values from the provided search results are not detailed for PBLs, the consistent observation of potent activity across multiple lymphocyte systems confirms its efficacy in these critical target cells for HIV-1.

The antiviral potential of carbocyclic nucleoside analogues extends beyond HIV. Research into a phosphorylated analogue of abacavir, a compound structurally related to carbovir, has demonstrated protective effects and potent antiviral activity against Newcastle Disease Virus (NDV) in vivo in chickens. NDV is an avian paramyxovirus that causes a devastating disease in poultry. nih.gov This finding suggests that the carbocyclic nucleoside scaffold, from which (-)-Carbovir is derived, may possess a broader spectrum of antiviral activity, warranting further investigation against other viral pathogens.

Intracellular Uptake and Metabolic Fate Studies

The antiviral activity of (-)-Carbovir is contingent upon its intracellular conversion to the active triphosphate metabolite. This process involves cellular uptake followed by a series of phosphorylation steps catalyzed by host cell enzymes.

Once inside human lymphoid cells, (-)-Carbovir undergoes anabolic phosphorylation to yield its 5'-monophosphate, 5'-diphosphate, and the pharmacologically active 5'-triphosphate forms. nih.gov The primary active metabolite, (-)-Carbovir 5'-triphosphate, functions as a competitive inhibitor of HIV reverse transcriptase. nih.gov Studies in CEM cells have shown that (-)-Carbovir is primarily metabolized to this triphosphate form to concentrations sufficient to effectively inhibit the viral enzyme. nih.gov The intracellular half-life of (-)-Carbovir 5'-triphosphate in CEM cells has been determined to be approximately 2.5 hours. nih.gov

The stereoselective antiviral activity of carbovir is determined by the specific cellular enzymes involved in its anabolic pathway. The initial and rate-limiting step, the conversion of (-)-Carbovir to its 5'-monophosphate, is catalyzed by a cytosolic 5'-nucleotidase. This enzyme selectively phosphorylates the antivirally active (-)-enantiomer, but not the inactive (+)-enantiomer.

The subsequent phosphorylation from the monophosphate to the diphosphate (B83284) is efficiently catalyzed by guanylate kinase. This step also shows high stereoselectivity, with (-)-Carbovir monophosphate being a substrate that is approximately 7,000 times more efficient than the (+)-enantiomer's monophosphate.

The final phosphorylation step, from the diphosphate to the active triphosphate, is carried out by several enzymes. Pyruvate (B1213749) kinase, phosphoglycerate kinase, and creatine (B1669601) kinase can phosphorylate the diphosphates of both enantiomers at similar rates. However, nucleoside-diphosphate kinase preferentially phosphorylates the (-)-enantiomer of carbovir diphosphate, further contributing to the selective production of the active antiviral agent.

Influence of Prodrug Formulations on Intracellular Concentrations of Active Metabolite

The therapeutic efficacy of nucleoside analogs like (-)-Carbovir is dependent on their intracellular conversion to the active triphosphate form. The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step in this activation pathway. nih.gov To overcome this hurdle, various prodrug strategies have been developed to deliver the pre-phosphorylated monophosphate form, (-)-Carbovir 5'-monophosphate (CBV-MP), directly into target cells, thereby bypassing the initial kinase-dependent step. nih.govacs.org These approaches are designed to enhance the formation of the pharmacologically active metabolite, carbovir 5'-triphosphate (CBV-TP). nih.gov

One notable approach is the aryloxymethoxyalaninyl phosphoramidate (B1195095) (APA) prodrug of abacavir (a prodrug of carbovir). Metabolic studies in human T-lymphocyte and primary macrophage cell cultures demonstrated that this prodrug formulation leads to a significantly increased delivery of the phosphorylated metabolite. nih.gov This results in markedly higher intracellular concentrations of CBV-TP, the ultimate active form of the drug. nih.gov Research has shown a direct correlation between the extracellular concentrations of the abacavir prodrug (pro-ABC-MP) and the intracellular levels of CBV-TP. The peak concentrations of the active triphosphate metabolite were typically observed between 6 and 24 hours after the administration of the prodrug. nih.gov

The "ProTide" technology is another advanced prodrug approach that masks the monophosphate group with an aromatic moiety and an amino acid ester. cardiff.ac.ukacs.org These masking groups are designed to be cleaved by intracellular enzymes, releasing the nucleoside monophosphate within the cell. acs.orgacs.org This strategy has proven effective for numerous nucleoside analogs by improving membrane permeability and intracellular delivery. acs.orgacs.org By ensuring efficient generation of the monophosphate, these prodrugs substantially increase the levels of the active triphosphate metabolite formed within the cell, which explains their enhanced antiviral potency. acs.orgnih.gov

| Extracellular Prodrug Concentration (pro-ABC-MP) | Relative Intracellular CBV-TP Concentration | Time to Peak Concentration (Hours) |

|---|---|---|

| 0.5 µM | Correlated increase observed | 6 - 24 |

| 10 µM | Significant increase observed | |

| 100 µM | Markedly higher levels observed |

This table illustrates the positive correlation between the extracellular concentration of an abacavir monophosphate prodrug and the resulting intracellular levels of the active metabolite, carbovir 5'-triphosphate (CBV-TP), based on findings from metabolic studies. nih.gov

Mechanistic Studies on Viral Polymerase Interaction

Chain Elongation Analysis Using RNA and DNA Templates

The antiviral activity of (-)-Carbovir is mediated through the interaction of its triphosphate form, (-)-Carbovir 5'-triphosphate (CBV-TP), with viral reverse transcriptase. CBV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP). nih.gov Crucially, it also functions as a substrate for the HIV-1 reverse transcriptase, allowing it to be incorporated into the nascent viral DNA strand. nih.gov

Studies utilizing both RNA and DNA templates have demonstrated that HIV-1 reverse transcriptase can incorporate CBV-TP. nih.govnih.gov However, once incorporated, the carbocyclic nucleoside analog effectively terminates the process of DNA chain elongation. nih.gov The absence of a 3'-hydroxyl group on the carbocyclic ring structure of Carbovir prevents the formation of the subsequent 3'-5' phosphodiester bond, which is necessary to add the next nucleotide. nih.gov This mechanism of chain termination is a hallmark of many nucleoside reverse transcriptase inhibitors. Research has shown that following the incorporation of the carbocyclic analog, the viral DNA chain is poorly extended, halting viral replication. nih.govnih.gov Both enantiomers of carbovir triphosphate have been shown to be substrates for HIV reverse transcriptase. researchgate.net

Comparative Inhibition Kinetics with Other Antiretroviral Agents

Kinetic analyses have been performed to quantify the inhibitory potency of (-)-Carbovir 5'-triphosphate (CBV-TP) against HIV-1 reverse transcriptase and to compare it with other established nucleoside reverse transcriptase inhibitors (NRTIs). CBV-TP has been shown to be a potent inhibitor of the viral enzyme, with Ki values (inhibition constants) that are comparable to those of other well-known antiretroviral agents. nih.gov

Specifically, the inhibitory activity of CBV-TP against HIV-1 reverse transcriptase was found to be in the same range as that of zidovudine (B1683550) triphosphate (AZT-TP), didanosine (B1670492) triphosphate (ddGTP), and stavudine (B1682478) triphosphate (ddTTP). nih.gov The kinetic constants for the incorporation of these nucleotide analogs by the viral enzyme were similar to the values observed for their corresponding natural nucleotides, indicating that the enzyme readily accepts them as substrates. nih.gov In contrast to its potent activity against the viral polymerase, CBV-TP was found to be a poor inhibitor of human cellular DNA polymerases α, β, and γ, which highlights its selectivity for the viral target. nih.gov

| Compound | Mechanism of Action | Relative Potency (Ki value) | Selectivity vs. Human DNA Polymerases |

|---|---|---|---|

| (-)-Carbovir-TP | Competitive Inhibition, Chain Termination | Similar to AZT-TP, ddGTP, ddTTP | High (Poor inhibitor of Pol α, β, γ) nih.gov |

| AZT-TP | Competitive Inhibition, Chain Termination | Similar to (-)-Carbovir-TP | Selective |

| ddGTP | Competitive Inhibition, Chain Termination | Similar to (-)-Carbovir-TP | Selective |

| ddTTP | Competitive Inhibition, Chain Termination | Similar to (-)-Carbovir-TP | Selective |

This table provides a comparative overview of the inhibition kinetics of (-)-Carbovir 5'-triphosphate (CBV-TP) and other nucleoside reverse transcriptase inhibitors against HIV-1 reverse transcriptase. nih.gov

Advanced Research Methodologies and Future Directions

Computational Modeling and Rational Drug Design

Computational approaches are indispensable in modern drug discovery, offering insights into molecular interactions and guiding the design of more effective therapeutic agents.

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for studying the dynamic behavior of biological systems and the interactions between proteins and ligands. nih.govrsc.org These methods are used to predict the binding affinity and mode of interaction of drug molecules, such as carbovir (B1146969) triphosphate, with their target enzymes, like HIV reverse transcriptase. nih.govtbzmed.ac.ir

Docking studies help in visualizing how a ligand fits into the active site of a protein, identifying key interactions like hydrogen bonds and hydrophobic contacts. unar.ac.idmdpi.com MD simulations provide a deeper understanding of the conformational changes in both the protein and the ligand over time, offering insights into the stability of the enzyme-ligand complex. nih.govnih.gov These simulations are crucial for elucidating the mechanisms of drug action and resistance at a molecular level. nih.govnih.gov For instance, understanding the interaction between CBVTP and HIV-1 RT has been critical in explaining its mechanism of action as a DNA chain terminator. nih.gov

The insights gained from computational modeling and an understanding of resistance mechanisms fuel the rational design of new drug analogs. nih.gov The goal is to develop compounds with enhanced potency, better selectivity, or the ability to overcome resistance developed by the virus. nih.govelifesciences.org

For carbovir, this involves synthesizing new derivatives and evaluating their antiviral activity. nih.gov For example, research into the molecular mechanism of inhibition and resistance of CBVTP led to the discovery of a novel prodrug of D4G, which showed promise against the drug-resistant M184V HIV-1 RT mutation. nih.gov The synthesis of 2'-branched carbovir analogs is another example of efforts to create novel compounds with potent antiviral activity. nih.gov This structure-based drug design approach, which proactively incorporates strategies to avoid resistance, is a cornerstone of modern antiviral development. nih.govresearchgate.net

Emerging Research Perspectives

Beyond improving existing therapeutic strategies, researchers are exploring entirely new applications and production methods for carbovir analogs.

Exploration of Novel Therapeutic Applications for Carbovir Analogs

While carbovir is primarily known for its anti-HIV activity, ongoing research is investigating the potential of its analogs against a broader range of viruses and other diseases. The structural stability and unique properties of carbocyclic nucleosides make them attractive candidates for development as novel therapeutic agents. nih.gov

Recent studies have focused on the synthesis and evaluation of new carbovir analogs with modifications designed to alter their target specificity. For example, a series of 2'-methyl carbovir analogs were synthesized and tested against several viruses. conicet.gov.ar In this study, one of the novel compounds, a 5-iodouracil (B140508) analogue, demonstrated significant activity against human cytomegalovirus (HCMV), a member of the herpesvirus family. conicet.gov.ar Other carbovir analogs were evaluated against HSV-1 and HSV-2. conicet.gov.ar This research highlights the potential to adapt the carbovir scaffold to target viruses beyond HIV.

Furthermore, the broader class of carbocyclic nucleosides is being investigated for other therapeutic uses, such as antimycobacterial agents. nih.gov There is also an emerging interest in developing nucleoside analogs that possess dual functions, such as combining direct antiviral activity with immunomodulatory properties, which could represent a new frontier for treating viral infections.

Biotechnological Approaches for Enhanced Production or Delivery of Active Metabolites

Conventional chemical synthesis of complex molecules like carbovir analogs can be challenging, often requiring extensive use of protecting groups and leading to poor atom economy. nih.gov Biotechnological approaches, particularly the use of enzymes as catalysts (biocatalysis), are emerging as powerful and sustainable alternatives. nih.govnih.gov

Enzymes such as hydrolases, nucleoside phosphorylases (NPs), and nucleoside 2′-deoxyribosyltransferases (NDTs) can be used in chemoenzymatic pathways to produce nucleoside analogs with high stereo- and regioselectivity. conicet.gov.ar These enzymatic reactions are often performed in aqueous conditions and can simplify complex synthetic routes. nih.gov For instance, chemoenzymatic strategies have been successfully developed for the synthesis of Abacavir (B1662851). conicet.gov.ar The use of multi-enzyme cascades, where several synthetic steps are performed in a single pot, is a particularly promising strategy for improving the efficiency of nucleoside analog production. nih.gov

Another significant challenge is the delivery of the active phosphorylated metabolites into target cells. The mono-, di-, and triphosphate forms of carbovir are negatively charged and cannot easily cross the cell membrane. Advanced drug delivery systems, such as liposomes, offer a potential solution. nih.gov Liposomes are nanovesicular carriers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and facilitating their entry into cells. nih.govxiahepublishing.com While not yet specifically applied to carbovir's active metabolites, encapsulating these charged molecules within liposomes represents a plausible future strategy to deliver the active drug directly to infected cells, bypassing the need for both cellular uptake of the parent nucleoside and its subsequent metabolic activation.

Q & A

Q. What is the mechanism of action of (-)-Carbovir 5'-monophosphate as an antiviral agent?

this compound (CBV-MP) is a nucleotide analog prodrug intermediate that requires sequential phosphorylation to its triphosphate form (CBV-TP) to inhibit HIV-1 reverse transcriptase. CBV-TP competes with endogenous dGTP for incorporation into viral DNA, causing chain termination due to the absence of a 3'-hydroxyl group. The activation pathway involves adenosine phosphotransferase-mediated phosphorylation to CBV-MP, cytosolic deaminases (e.g., ADAL), and nucleotide kinases (e.g., guanylate monophosphate kinase) for subsequent phosphorylation steps .

Q. How is this compound synthesized and characterized in experimental settings?

CBV-MP can be synthesized via phosphorylation of carbovir using phosphorus oxychloride under controlled anhydrous conditions. Characterization typically involves high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) for stereochemical validation. Structural elucidation should include comparison with reference standards and verification of phosphate group positioning via enzymatic digestion assays .

Q. What enzymatic pathways are involved in the phosphorylation of this compound to its active triphosphate form?

The phosphorylation cascade involves:

- Adenosine phosphotransferase : Converts carbovir to CBV-MP.

- Deaminases (e.g., ADAL) : Catalyze deamination of CBV-MP intermediates.

- Nucleotide kinases (e.g., guanylate monophosphate kinase, 5'-nucleotide diphosphate kinase) : Progressively phosphorylate CBV-MP to CBV-TP. Kinetic assays (e.g., Michaelis-Menten analysis) and radiolabeled tracer studies are used to quantify enzymatic efficiency and intracellular metabolite accumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic efficiencies for kinases involved in this compound activation?

Discrepancies in enzymatic activity (e.g., variable or values) may arise from differences in assay conditions (pH, temperature), enzyme isoforms, or substrate purity. To address this:

- Standardize assay protocols : Use recombinant enzymes (e.g., PurH2 from Archaeoglobus fulgidus) under controlled buffer conditions .

- Perform structural analysis : Compare enzyme-substrate binding via X-ray crystallography or molecular docking simulations.

- Validate with orthogonal methods : Combine kinetic profiling with cellular uptake studies in HIV-infected T-cell models .

Q. What experimental designs are recommended for studying the intracellular stability of this compound derivatives?

To assess stability and metabolic turnover:

- Stable isotope labeling : Use - or -labeled CBV-MP in cell lysates, followed by LC-MS/MS quantification of metabolites over time .

- Compartmentalized assays : Isolate cytosolic fractions to measure phosphatase activity (e.g., 5'-nucleotidase) degrading CBV-MP.

- Pharmacokinetic modeling : Integrate data from peripheral blood mononuclear cells (PBMCs) and tissue-specific samples to predict half-life and accumulation .

Q. How does the stereochemical configuration of this compound influence its antiviral efficacy and metabolic processing?

The (-)-enantiomer exhibits higher specificity for human nucleotide kinases compared to the (+)-form. Key methodologies include:

- Chiral chromatography : Separate enantiomers and test their kinase affinity via surface plasmon resonance (SPR).

- Cellular efficacy assays : Compare HIV-1 inhibition (IC) in MT-4 cells using enantiomerically pure CBV-MP.

- Metabolic profiling : Track stereospecific deamination/phosphorylation rates using -NMR in hepatic cell models .

Methodological Notes

- Reproducibility : Adhere to guidelines from Beilstein Journal of Organic Chemistry for detailed experimental reporting, including raw kinetic data and enzyme sources .

- Data Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results and design follow-up studies .

- Advanced Tools : Employ CRISPR-edited cell lines (e.g., knockout models for adenosine phosphotransferase) to validate rate-limiting steps in CBV-MP activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.